![molecular formula C21H24N4O3 B2573338 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide CAS No. 2034378-99-7](/img/structure/B2573338.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolopyridine core could potentially be synthesized using methods reported for similar structures . The morpholinobenzamide group could be introduced in a later step, possibly through a coupling reaction.Scientific Research Applications
Cancer Therapy Targeting FGFR
Fibroblast Growth Factor Receptors (FGFRs): are critical in the progression of various cancers. This compound has been evaluated for its potential as a potent inhibitor of FGFRs. It exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3 isoforms, which are implicated in breast, lung, prostate, bladder, and liver cancers . By inhibiting these receptors, the compound could be used to halt tumor growth and prevent cancer proliferation.
Anti-Metastatic Agent
The compound has shown promise in inhibiting the migration and invasion of cancer cells, particularly the 4T1 breast cancer cell line . This suggests its potential application as an anti-metastatic agent, preventing the spread of cancer to other parts of the body, which is a significant challenge in cancer treatment.
Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a desirable outcome in cancer therapy as it leads to the elimination of cancer cells without affecting surrounding healthy tissue.
Lead Compound for Drug Development
Due to its low molecular weight and potent activity, the compound serves as an excellent lead for further drug development . It provides a strong foundation for the synthesis of new derivatives that could potentially offer improved therapeutic profiles for cancer treatment.
In Vivo Anti-Juvenile-Hormone Activity
Another application of this class of compounds is their anti-juvenile-hormone (anti-JH) activity demonstrated in vivo . This activity is crucial for developing treatments against diseases caused by hormonal imbalances or for controlling pest populations in agricultural settings.
Insecticidal Properties
Some derivatives of this compound have exhibited insecticidal activity against specific insects like Oncopeltus fasciatus Dallas . This opens up possibilities for its use in developing safer and more targeted insecticides for pest control.
Signal Transduction Pathway Modulation
The compound’s ability to affect the FGFR signaling pathway suggests its use in modulating signal transduction pathways . This could have broader implications in treating diseases where such pathways are dysregulated.
Resistance to Cancer Therapy
Lastly, targeting FGFR-dependent signaling pathways with this compound could help overcome resistance to cancer therapy . As cancer cells often develop resistance to treatments, new compounds that can bypass or overcome these mechanisms are highly valuable in clinical settings.
properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLGFZMWFQCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide |
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